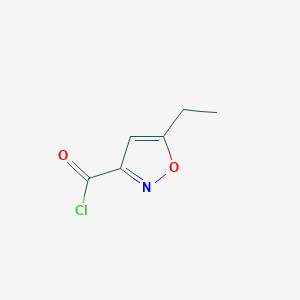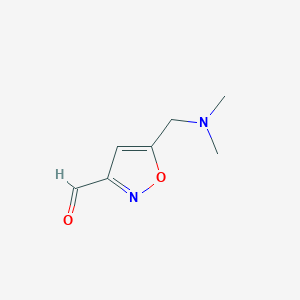
2-(3-Methoxyphenyl)pyrazine
Vue d'ensemble
Description
“2-(3-Methoxyphenyl)pyrazine” is a chemical compound that belongs to the class of pyrazines . Pyrazines are nitrogen-containing six-membered heterocyclic compounds . Many of its derivatives are identified as bioactive molecules .
Synthesis Analysis
The synthesis of pyrazine derivatives has been a subject of interest in recent years . For instance, a new rigid and symmetrical tetracarboxylic ligand 2,3,5,6-tetrakis (4-carboxyphenyl)pyrazine (H 4 TCPP) with aggregation-induced emission effect has been designed and synthesized .Molecular Structure Analysis
The molecular structure of pyrazine derivatives is characterized by a six-membered aromatic structure bearing two nitrogen atoms . The structure of “2-(3-Methoxyphenyl)pyrazine” would be similar, with an additional methoxyphenyl group attached to the pyrazine ring.Chemical Reactions Analysis
Pyrazine derivatives have shown diverse chemical reactivity profiles, which have been utilized in numerous cases of innovative total synthesis approaches, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs .Applications De Recherche Scientifique
1. Role in Warning Odor Systems
Pyrazines, including compounds like 2-(3-Methoxyphenyl)pyrazine, have been identified as key components in the warning odor systems of various insects, such as the Monarch butterfly and moths from the genera Zygaena and Amata. These compounds are thought to originate from the larval food-plants and play a significant role in the biology of aposematic insects, acting as ingredients in a generalized warning system against predators (Rothschild, Moore, & Brown, 1984).
2. Optical and Emission Properties in Fluorophores
2-Methoxy-3-alkylpyrazines, similar in structure to 2-(3-Methoxyphenyl)pyrazine, have been studied for their optical absorption and emission properties. These pyrazine fluorophores show high emissivity and strong emission solvatochromism, characteristic of compounds undergoing intramolecular charge transfer. Such properties are useful in the development of new materials for optical applications (Hoffert et al., 2017).
3. Application in Electrochromic Materials
Pyrazine derivatives have been used as acceptor units in the synthesis of novel electrochromic materials. These materials exhibit properties like high coloration efficiency and fast response times, making them suitable for applications in NIR electrochromic devices (Zhao et al., 2014).
4. Contribution to Aroma and Flavor in Food Science
Methoxypyrazines, closely related to 2-(3-Methoxyphenyl)pyrazine, contribute significantly to the aroma and flavor of various vegetables and are particularly studied in the context of grapes, musts, and wines. Their concentrations and analysis techniques have been extensively reviewed, highlighting their importance in the sensory characteristics of wines (Sidhu et al., 2015).
5. Biological Activities and Applications
Pyrazine derivatives exhibit a range of biological activities. For instance, certain pyrazoline compounds, which are structurally related to pyrazines, have been found to possess strong antidepressant activities in studies involving animal models. This indicates potential therapeutic applications of these compounds in the treatment of depression (Palaska et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-10-4-2-3-9(7-10)11-8-12-5-6-13-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKZZCMVJFZYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587570 | |
| Record name | 2-(3-Methoxyphenyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)pyrazine | |
CAS RN |
912771-38-1 | |
| Record name | 2-(3-Methoxyphenyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Methoxy-phenyl)-pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















